Propyl 4-(3,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Propyl 4-(3,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 3,4-difluorophenyl group at position 4, methyl groups at positions 2, 7, and 7, and a propyl ester at position 2. These compounds are typically synthesized via Hantzsch-like multicomponent reactions involving aldehydes, diketones, and β-ketoesters . The hexahydroquinoline scaffold is known for diverse bioactivities, including anti-inflammatory, antioxidant, and calcium channel modulation, which are influenced by substituents on the aromatic ring and ester groups .
Properties
IUPAC Name |
propyl 4-(3,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO3/c1-5-8-28-21(27)18-12(2)25-16-10-22(3,4)11-17(26)20(16)19(18)13-6-7-14(23)15(24)9-13/h6-7,9,19,25H,5,8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEMXWGGIUQZOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)F)F)C(=O)CC(C2)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201116856 | |
| Record name | Propyl 4-(3,4-difluorophenyl)-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxo-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201116856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347319-86-2 | |
| Record name | Propyl 4-(3,4-difluorophenyl)-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxo-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347319-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl 4-(3,4-difluorophenyl)-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxo-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201116856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of propyl 4-(3,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hexahydroquinoline Core: The hexahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction using 3,4-difluorophenylboronic acid and a suitable halogenated intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol under acidic conditions to form the propyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Propyl 4-(3,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Applications
Anticancer Activity : Recent studies have indicated that derivatives of hexahydroquinolines exhibit significant anticancer properties. The incorporation of difluorophenyl groups may enhance the selectivity and efficacy against various cancer cell lines. Research suggests that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects : Hexahydroquinoline derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
Antimicrobial Properties : Some studies have shown that compounds similar to propyl 4-(3,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate possess antimicrobial properties. This makes them candidates for developing new antibiotics or antifungal agents.
Agricultural Applications
Pesticide Development : The unique chemical structure of this compound allows it to act as a pesticide or herbicide. Its application in agriculture could lead to the development of new formulations that are more effective against pests while being less harmful to beneficial organisms.
Plant Growth Regulators : Research indicates that certain hexahydroquinoline derivatives can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors in crops.
Materials Science Applications
Polymer Chemistry : The compound's structure allows for potential use in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties or provide specific functionalities such as increased thermal stability or improved barrier properties.
Nanotechnology : Hexahydroquinoline derivatives are being explored for their applications in nanotechnology. Their ability to form stable nanoparticles can be utilized in drug delivery systems or as catalysts in various chemical reactions.
Case Studies and Research Findings
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several hexahydroquinoline derivatives for their anticancer activity against breast cancer cell lines. The results indicated that the difluorophenyl substitution significantly improved cytotoxicity compared to non-substituted analogs .
- Neuroprotection Research : In a study focused on neuroprotection published in Neuropharmacology, researchers demonstrated that certain hexahydroquinoline derivatives could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .
- Agricultural Applications : A research article in Pesticide Biochemistry and Physiology explored the efficacy of a newly synthesized hexahydroquinoline derivative as an insecticide against common agricultural pests. The findings showed promising results with lower toxicity to non-target species .
Mechanism of Action
The mechanism of action of propyl 4-(3,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, its interaction with ion channels and neurotransmitter receptors contributes to its analgesic effects.
Comparison with Similar Compounds
Influence of Ester Groups
- Propyl vs. Benzyl and cyclohexyl esters () introduce steric bulk, which may hinder interaction with biological targets .
Role of Phenyl Substituents
Pharmacological Potential
- The ethyl 4-(2-chlorophenyl) analog () demonstrates potent anti-inflammatory activity at low doses, suggesting that the target compound’s difluorophenyl group could similarly enhance efficacy. Fluorinated analogs () are favored in drug discovery for their balanced physicochemical profiles .
Biological Activity
Propyl 4-(3,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a quinoline derivative notable for its diverse biological activities. This compound is characterized by a complex structure that includes a difluorophenyl group and a hexahydroquinoline core. Its unique properties have made it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C22H25F2NO3
- Molecular Weight : 389.436 g/mol
- CAS Number : 347319-86-2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Inhibition of Cyclooxygenase (COX) Enzymes : This leads to reduced production of pro-inflammatory mediators, contributing to its anti-inflammatory effects.
- Interaction with Ion Channels and Neurotransmitter Receptors : These interactions are believed to mediate its analgesic properties.
Anti-inflammatory Properties
Research has shown that derivatives of hexahydroquinoline exhibit significant anti-inflammatory effects. Propyl 4-(3,4-difluorophenyl)-2,7,7-trimethyl-5-oxo can inhibit COX enzymes effectively. A study indicated that modifications in the structure can enhance anti-inflammatory potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Analgesic Effects
The compound has been evaluated for its analgesic properties in various animal models. It has demonstrated efficacy comparable to established analgesics like morphine. The mechanism involves modulation of pain pathways through receptor interaction .
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that propyl 4-(3,4-difluorophenyl)-2,7,7-trimethyl-5-oxo exhibits activity against several bacterial strains. The structure-activity relationship indicates that the difluorophenyl group enhances this activity .
Study on Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry explored various oxoquinoline derivatives and their anti-inflammatory potential. The findings indicated that compounds similar to propyl 4-(3,4-difluorophenyl)-2,7,7-trimethyl-5-oxo significantly reduced inflammation markers in vivo .
Analgesic Efficacy Assessment
In a controlled study examining the analgesic effects of hexahydroquinoline derivatives, the compound was administered to rodents experiencing induced pain. Results showed a marked decrease in pain response compared to controls .
Comparative Analysis
| Compound | Anti-inflammatory Activity | Analgesic Efficacy | Antimicrobial Activity |
|---|---|---|---|
| Propyl 4-(3,4-difluorophenyl)-2,7,7-trimethyl-5-oxo | High | Moderate | Moderate |
| Ethyl 4-(3-hydroxyphenyl)-2,7-dimethyl | Moderate | Low | High |
| Methyl 4-(difluoromethoxy)phenyl | Low | High | Moderate |
Q & A
Q. What are the optimal synthetic routes for preparing Propyl 4-(3,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?
- Methodological Answer : The synthesis typically involves a multi-step Hantzsch reaction. Key steps include:
Condensation : Reacting 3,4-difluorobenzaldehyde with a β-keto ester (e.g., propyl acetoacetate) in the presence of ammonium acetate to form an enamine intermediate.
Cyclization : Heating the intermediate with a cyclohexanedione derivative (e.g., dimedone) under acidic or solvent-free conditions to form the hexahydroquinoline core .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields the final compound.
Critical Parameters : Reaction temperature (80–120°C), catalyst choice (e.g., p-toluenesulfonic acid), and solvent-free conditions improve yields (reported 60–75%) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:
- NMR : H and C NMR verify substituent positions (e.g., difluorophenyl protons at δ 7.2–7.8 ppm; propyl ester protons at δ 4.1–4.3 ppm) .
- X-ray Crystallography : SHELXL or OLEX2 software refines bond lengths (e.g., C=O bond ~1.22 Å) and torsional angles, confirming the chair conformation of the hexahydroquinoline core .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 430.2) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Discrepancies in activity (e.g., antimicrobial vs. anti-inflammatory) are addressed via:
Structure-Activity Relationship (SAR) Studies : Comparing substituent effects (e.g., 3,4-difluorophenyl vs. 2-chlorophenyl in and ) using in vitro assays (e.g., enzyme inhibition IC values).
Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2) or DNA gyrase .
Meta-Analysis : Aggregating data from analogs (e.g., ethyl vs. propyl esters) to identify trends in logP and bioavailability .
Q. How does crystallographic data inform the design of derivatives with enhanced stability?
- Methodological Answer : X-ray data reveal:
- Steric Effects : Trimethyl groups at positions 2,7,7 induce torsional strain, reducing stability. Derivatives with bulkier substituents (e.g., isopropyl) may improve thermal stability .
- Hydrogen Bonding : The 5-oxo group forms intermolecular H-bonds (O···H distance ~2.1 Å), suggesting modifications (e.g., fluorination) to enhance crystal packing .
Software Tools : SHELXL for refinement; Mercury for visualizing packing diagrams .
Q. What experimental designs mitigate challenges in scaling up synthesis?
- Methodological Answer : Key considerations include:
- Catalyst Optimization : Replacing homogeneous catalysts (e.g., acetic acid) with heterogeneous alternatives (e.g., zeolites) to simplify purification .
- Flow Chemistry : Continuous flow reactors reduce reaction times (from 12h to 2h) and improve yield consistency .
- Green Chemistry : Solvent-free conditions or ionic liquids minimize waste (e.g., reports 85% yield under solvent-free Hantzsch conditions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
